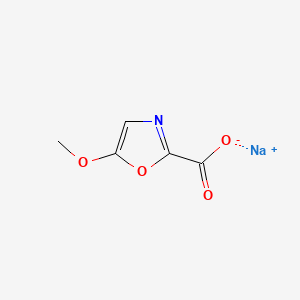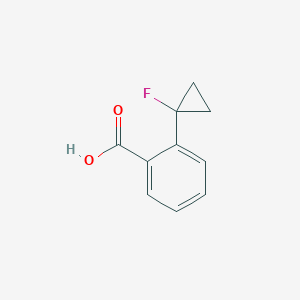
Sodium 5-methoxyoxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-methoxyoxazole-2-carboxylate is a chemical compound with the molecular formula C5H5NO4Na. It is a sodium salt derivative of 5-methoxyoxazole-2-carboxylic acid. This compound is known for its unique structure, which includes an oxazole ring substituted with a methoxy group and a carboxylate group. It is primarily used in industrial applications as a catalyst, additive, or intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxyoxazole-2-carboxylate typically involves the reaction of 5-methoxyoxazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Solvent: Water or aqueous ethanol
Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of 5-methoxyoxazole-2-carboxylic acid and sodium hydroxide into a reactor, where the reaction takes place under controlled conditions. The product is then isolated by crystallization or precipitation, followed by filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-methoxyoxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to an aldehyde or alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Major Products:
Oxidation: 5-hydroxyoxazole-2-carboxylate
Reduction: 5-methoxyoxazole-2-carboxaldehyde or 5-methoxyoxazole-2-methanol
Substitution: 5-chlorooxazole-2-carboxylate or 5-aminooxazole-2-carboxylate.
Applications De Recherche Scientifique
Sodium 5-methoxyoxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of sodium 5-methoxyoxazole-2-carboxylate is primarily based on its ability to interact with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the activity of enzymes and receptors. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The carboxylate group can form ionic bonds with positively charged amino acid residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Sodium 5-methoxyoxazole-2-carboxylate can be compared with other similar compounds such as:
Sodium 5-hydroxyoxazole-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Sodium 5-chlorooxazole-2-carboxylate: Contains a chlorine atom instead of a methoxy group.
Sodium 5-aminooxazole-2-carboxylate: Features an amino group in place of the methoxy group.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C5H4NNaO4 |
|---|---|
Poids moléculaire |
165.08 g/mol |
Nom IUPAC |
sodium;5-methoxy-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C5H5NO4.Na/c1-9-3-2-6-4(10-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
OTMYBYMWRURXKF-UHFFFAOYSA-M |
SMILES canonique |
COC1=CN=C(O1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)


![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)





